molecular formula C18H17N3O3S B3004256 N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721420-06-0

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B3004256
CAS RN: 721420-06-0
M. Wt: 355.41
InChI Key: AWRSPHWGIAOLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQA belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug, mescaline. However, unlike mescaline, DMQA does not have any psychoactive effects and has been found to possess several beneficial properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is not fully understood. However, it has been suggested that N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has also been found to inhibit the activity of the enzyme, topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of genes involved in inflammation. N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is not readily soluble in water, which can limit its use in certain experiments. Additionally, the exact dosage of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide required for its therapeutic effects has not been fully established.

Future Directions

There are several future directions for the study of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide. One potential area of research is the development of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of the exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide could lead to the development of more effective treatments for inflammatory diseases and cancer.
In conclusion, N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and therapeutic potential, N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has shown promise as a potential treatment for inflammation and cancer.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 2-mercaptoquinazoline in the presence of a base. The resulting product is then converted to N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide through a series of chemical reactions.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-12-7-8-16(24-2)15(9-12)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSPHWGIAOLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

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